Vecuronium bromide
Overview
Description
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in anesthesia to induce skeletal muscle relaxation during surgical procedures or mechanical ventilation . It is a member of the aminosteroid family of neuromuscular-blocking agents and works by competitively blocking the action of acetylcholine on skeletal muscles . This compound is commonly administered intravenously and is known for its intermediate duration of action .
Mechanism of Action
Vecuronium bromide is a nondepolarizing neuromuscular blocking agent used to relax muscles or as an adjunct in general anesthesia during surgical procedures .
Target of Action
This compound primarily targets nicotinic cholinergic receptors . These receptors are located at the motor end plates of muscles and are responsible for transmitting signals from nerves to muscles .
Mode of Action
This compound acts by competitively binding to the nicotinic cholinergic receptors . This competitive binding decreases the opportunity for acetylcholine, a neurotransmitter, to bind to these receptors at the postjunctional membrane of the myoneural junction . This results in the inhibition of nerve impulses, leading to muscle relaxation .
Biochemical Pathways
The principal pharmacologic effects of this compound revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction . By blocking these signals, this compound prevents muscle contractions, leading to muscle relaxation .
Pharmacokinetics
This compound has a rapid initial distribution phase followed by a slower elimination phase . It is highly ionized, resulting in a small volume of distribution . The onset of action is within 1 minute, with maximal effect at 3-5 minutes . It is metabolized in the liver, and approximately 30% to 75% is excreted in the feces, with the remainder excreted in the urine as unchanged drug and metabolites .
Result of Action
The result of this compound’s action is skeletal muscle relaxation . This is typically employed as an adjunct to general anesthesia, facilitating endotracheal intubation, and providing skeletal muscle relaxation during surgery or mechanical ventilation .
Action Environment
The neuromuscular blocking action of this compound is slightly enhanced in the presence of potent inhalation anesthetics . If this compound is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the environment, particularly the presence of other drugs, can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vecuronium bromide involves multiple steps starting from epiandrosterone. The process includes esterification, elimination, dehydration, enolization, esterification, epoxy reaction, ring-opening, addition reaction, reduction, and acetylation . The final step involves the formation of a quaternary ammonium salt by reacting the intermediate with bromomethane .
Industrial Production Methods: Industrial production of this compound typically involves dissolving the raw material in dichloromethane, followed by chromatography to purify the compound . The purified compound is then recrystallized using absolute ethyl alcohol at controlled temperatures to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Vecuronium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Substitution: The formation of this compound itself involves a substitution reaction where a quaternary ammonium salt is formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide can be used for oxidation reactions.
Reduction: Potassium borohydride is commonly used for reduction reactions.
Substitution: Bromomethane is used in the final step to form the quaternary ammonium salt.
Major Products Formed: The major product formed from these reactions is this compound itself, along with various intermediates such as 2Beta, 16Beta-di (1-piperidyl)-3Alpha, 17Beta-acetoxyl-5Alpha-androstane .
Scientific Research Applications
Vecuronium bromide is extensively used in scientific research, particularly in the fields of:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its effects on neuromuscular transmission and muscle relaxation.
Industry: The compound is used in the pharmaceutical industry for the production of anesthetic agents.
Comparison with Similar Compounds
Pancuronium: Another aminosteroid neuromuscular-blocking agent with a longer duration of action compared to vecuronium.
Rocuronium: Similar to vecuronium but with a faster onset of action, making it preferable for rapid sequence intubation.
Succinylcholine: A depolarizing neuromuscular-blocking agent used for rapid sequence intubation but with a different mechanism of action.
Uniqueness of Vecuronium Bromide: this compound is unique due to its intermediate duration of action and minimal cardiovascular side effects . Unlike pancuronium, it does not significantly affect heart rate or blood pressure, making it a safer option for patients with cardiovascular concerns . Additionally, its effects can be easily reversed, providing greater control during surgical procedures .
Properties
Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. | |
CAS No. |
50700-72-6 |
Molecular Formula |
C34H57N2O4+ |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
BGSZAXLLHYERSY-XQIGCQGXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Appearance |
White to off-white crystalline powder |
melting_point |
228.0 °C |
50700-72-6 | |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.86e-05 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromide, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium NC 45 NC-45 NC45 Norcuron ORG NC 45 ORG NC45 ORG-NC 45 ORG-NC-45 ORG-NC45 ORGNC 45 ORGNC45 Phosphate, Vecuronium Vecuronium Vecuronium Bromide Vecuronium Bromide, Quaternary Ion Vecuronium Citrate Vecuronium Hydrobromide Vecuronium Hydrochloride Vecuronium Maleate Vecuronium Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vecuronium bromide induce muscle relaxation?
A1: this compound acts as a competitive antagonist at the neuromuscular junction. [, , , ] It binds to nicotinic acetylcholine receptors on the muscle cell membrane, preventing acetylcholine from binding and triggering muscle contraction. [, , , ] This blockade leads to skeletal muscle paralysis, which is essential for various surgical procedures and mechanical ventilation. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C32H47BrN2O4, and its molecular weight is 615.6 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC, ROESY), infrared (IR) spectroscopy, and mass spectrometry (MS), have been employed to identify and confirm the structure of this compound. [, ] These methods provide detailed information about the compound's chemical structure, including the arrangement of atoms, functional groups, and stereochemistry.
Q4: How does storage temperature affect the stability of this compound solutions?
A5: Studies demonstrated that this compound solutions prepared in preservative-free sterile water for injection remained stable for at least 21 days when stored at both room temperature (23-25°C) and refrigerated conditions (3-5°C). []
Q5: How is this compound metabolized and excreted?
A6: this compound is primarily metabolized in the liver and excreted through bile. [] Renal excretion plays a minor role. []
Q6: Does liver dysfunction affect the duration of this compound's effect?
A7: Yes, studies show that liver dysfunction significantly prolongs the duration of action of this compound. [] This is because the liver is the primary site of metabolism for this drug.
Q7: Have there been studies comparing the onset and duration of action of this compound with other neuromuscular blocking agents?
A8: Yes, several clinical trials have compared this compound with other neuromuscular blocking agents, including rocuronium bromide, mivacurium chloride, and cisatracurium besylate. [, , ] These studies provide valuable insights into the comparative efficacy and recovery profiles of these drugs.
Q8: Are there known mechanisms of resistance to this compound?
A8: While not specifically addressed in the provided literature, resistance to non-depolarizing neuromuscular blocking agents, in general, can occur due to alterations in acetylcholine receptor sensitivity or expression. [Not directly addressed in the provided papers]
Q9: Are there any safety concerns regarding the use of this compound in patients with burn injuries?
A10: While this compound is generally safe, accidental subcutaneous injection in burn patients can lead to delayed onset and prolonged neuromuscular blockade. [] This necessitates careful monitoring and potentially prolonged ventilation.
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